(Methyl-2-phenoxyethoxy)propanol

VOC compliance coalescent solvent boiling point threshold

(Methyl-2-phenoxyethoxy)propanol, widely referred to as dipropylene glycol phenyl ether (DiPPh), is a C12H18O3 glycol ether belonging to the P-series phenolic glycol ether family. It is a slow-evaporating, hydrophobic aromatic ether-alcohol with a molecular weight of 210.27 g/mol, produced as a co-product during the manufacture of propylene glycol phenyl ether (PPH) via reaction of propylene oxide with phenol.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 51730-94-0
Cat. No. B1596387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyl-2-phenoxyethoxy)propanol
CAS51730-94-0
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)OCCCO
InChIInChI=1S/C12H18O3/c1-11(14-9-5-8-13)10-15-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3
InChIKeyHGMRWDYHWJNAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methyl-2-phenoxyethoxy)propanol (CAS 51730-94-0): Procurement-Relevant Profile of Dipropylene Glycol Phenyl Ether


(Methyl-2-phenoxyethoxy)propanol, widely referred to as dipropylene glycol phenyl ether (DiPPh), is a C12H18O3 glycol ether belonging to the P-series phenolic glycol ether family . It is a slow-evaporating, hydrophobic aromatic ether-alcohol with a molecular weight of 210.27 g/mol, produced as a co-product during the manufacture of propylene glycol phenyl ether (PPH) via reaction of propylene oxide with phenol [1]. The compound is not classified for hazardous properties under the EU CLP criteria based on aggregated notifier data [2]. Its primary industrial roles are as a high-boiling coalescent, coupling solvent, and carrier solvent in waterborne coatings, metalworking fluids, textile dyeing, and cleaning formulations [3].

Why Generic Substitution of (Methyl-2-phenoxyethoxy)propanol with Propylene Glycol Phenyl Ether Fails in Regulated and Performance-Critical Applications


Although (methyl-2-phenoxyethoxy)propanol (DiPPh) and propylene glycol phenyl ether (PPH, CAS 770-35-4) share a common phenolic glycol ether backbone, they are not functionally interchangeable. DiPPh possesses an additional propylene oxide unit, resulting in a molecular weight approximately 38% higher than PPH (210.27 vs. 152.19 g/mol) and a boiling point that exceeds key regulatory VOC thresholds that PPH does not clear [1][2]. Patent literature explicitly treats DiPPh and PPH as complementary rather than substitutable coalescing agents, with optimized aqueous coating compositions specifying both compounds in defined ratios (20–80% PPH and 80–20% DiPPh) to balance film formation, open time, and hardness development [3]. Furthermore, DiPPh commercial products typically contain only 40–75% of the target compound alongside higher and lower propoxylated homologs, meaning that a procurement specification for DiPPh carries fundamentally different purity and performance expectations than sourcing ≥99%-pure PPH [4]. These physicochemical, regulatory, and compositional divergences mean that direct substitution without reformulation risks non-compliance with VOC regulations, altered application performance, and unpredictable toxicological profiles.

Quantitative Differentiation Evidence for (Methyl-2-phenoxyethoxy)propanol (DiPPh) Relative to Closest Analogs


VOC Regulatory Compliance: DiPPh Boiling Point Exceeds the 250 °C EU/China VOC Threshold, Unlike PPH

DiPPh exhibits a boiling point of approximately 280 °C for the technical-grade product, which places it above the 250 °C threshold used by both the European Union (2010 VOC Decorative Paints Directive) and Chinese regulations to define a Volatile Organic Compound [1][2]. In contrast, propylene glycol phenyl ether (PPH) has a boiling point of 241–243 °C at 760 mmHg, which falls below this regulatory threshold and thus classifies PPH as a VOC in these jurisdictions [3]. This difference means that coating formulations using DiPPh as the primary coalescent can be labeled and marketed as low-VOC or VOC-free in the EU and China, whereas PPH-based formulations at comparable use levels may exceed VOC limits and require reformulation or exemption claims [4].

VOC compliance coalescent solvent boiling point threshold waterborne coatings regulatory procurement

Flash Point Advantage: DiPPh Closed-Cup Flash Point Exceeds PPH by ~29–34 °C, Reducing Fire-Risk Classification Burden

The closed-cup flash point of dipropylene glycol phenyl ether is reported as 149 °C , which is approximately 29–34 °C higher than that of propylene glycol phenyl ether, which has a closed-cup flash point of 115 °C (Tag Closed Cup) to 120 °C per multiple supplier specifications [1][2]. Under the U.S. OSHA Hazard Communication Standard (29 CFR 1910.1200) and the UN Globally Harmonized System (GHS), a liquid with a flash point ≥93 °C (200 °F) is not classified as a flammable liquid, whereas a flash point between 60 °C and 93 °C triggers a Category 4 flammable liquid classification with associated labelling, storage, and transport requirements. While both DiPPh and PPH exceed 93 °C, the substantially higher flash point of DiPPh provides a wider safety margin for high-temperature processing operations and reduces the probability of flammable vapor accumulation under common industrial handling conditions .

flash point transport safety flammable liquid classification warehouse storage insurance compliance

Technical Purity Profile: DiPPh Commercial Product Typically Contains Only 40–75% Target Compound, Mandating Specification-Driven Procurement

Unlike PPH, which is commercially available at ≥99% purity as a well-defined single-range isomer mixture [1], the technical-grade dipropylene glycol phenyl ether product consists of only 40–75% DiPPh (CAS 51730-94-0), with the remainder comprising polypropylene glycol phenyl ethers (higher homologs) and residual propylene glycol phenyl ether (PPH) [2]. This broad compositional range is an inherent consequence of the propoxylation process, where DiPPh is formed as a co-product alongside mono-, tri-, and higher propoxylated phenyl ethers [3]. Patent EP 3098270 A1 explicitly defines a coalescent residue from PPH production containing 65–75% dipropylene glycol phenyl ether, 8–10% monopropylene glycol phenyl ether, and 4–6% tripropylene glycol phenyl ether [4]. For procurement, this means that a purchase order for 'dipropylene glycol phenyl ether' or '(methyl-2-phenoxyethoxy)propanol' without a defined purity specification may deliver a product with anywhere from 40% to 75% active content, dramatically affecting formulation consistency, evaporation profile, and coalescing efficiency.

technical purity homolog distribution procurement specification quality assurance batch-to-batch consistency

Hydrophobicity and Partitioning: DiPPh LogP of ~1.86 Confers Stronger Hydrophobic Character Than PPH (LogP ~1.50)

The predicted octanol-water partition coefficient (LogP) of DiPPh is approximately 1.86 (ACD/Labs Percepta) or 1.78 (vendor-reported) [1], compared to PPH with a measured Log Kow of 1.50 [2]. This difference of 0.36–0.38 log units translates to DiPPh being approximately 2.3–2.4 times more lipophilic than PPH at equilibrium. Consistent with its higher LogP, DiPPh is only slightly soluble in water, whereas PPH has a measurable water solubility of approximately 15.1 g/L at 20 °C [2]. The enhanced hydrophobicity of DiPPh is characterized by Dow as 'more hydrophobic than would be expected based simply on its molecular weight,' a property that makes it particularly effective as a coupling solvent in waterborne coatings where partitioning into the polymer phase is desired for optimal film coalescence without excessive water miscibility that could compromise film integrity [3].

LogP hydrophobicity water solubility partitioning emulsion stability metalworking fluids

Viscosity Contrast: DiPPh (~42–52 mPa·s) Is Approximately Twice as Viscous as PPH (~23–25 mPa·s) at 25 °C

Dipropylene glycol phenyl ether exhibits a dynamic viscosity of 42–52 mPa·s at 25 °C , which is approximately 1.7–2.3 times higher than that of propylene glycol phenyl ether, reported as 22.7–25.2 cP (or mPa·s) at 25 °C across multiple authoritative sources [1][2]. The roughly twofold viscosity difference arises primarily from the higher molecular weight and additional ether linkage in DiPPh, which increases intermolecular hydrogen bonding and chain entanglement. In practical terms, this means DiPPh will require more energy for pumping and mixing at ambient temperatures compared to PPH, and its flow characteristics in cold-weather storage or outdoor formulation facilities will differ noticeably . Conversely, the higher viscosity of DiPPh can contribute positively to sag resistance and film build in coating applications where rheology control is desirable.

viscosity pumpability handling formulation rheology cold-weather processing

Toxicological Profile: DiPPh Demonstrates Milder Eye Irritation Classification Relative to PPH (H319 Serious Eye Irritation)

Propylene glycol phenyl ether (PPH) carries the H319 hazard statement ('Causes serious eye irritation') under GHS/CLP classification, with supporting animal data indicating it is severely irritating to eyes in rabbits [1][2]. In contrast, dipropylene glycol phenyl ether (DiPPh) is described by its suppliers as causing only mild to moderate eye irritation, and the ECHA C&L Inventory aggregated notification data for DiPPh (CAS 51730-94-0) shows a 'Not Classified' status based on 101 aggregated notifiers, meaning no hazard classification has been assigned under CLP criteria [3][4]. In the high-throughput screening context of the Tox21 program, PPH was evaluated in 27 stress-response pathway and nuclear receptor assays and found inactive at concentrations up to ~100 µM, indicating a low intrinsic bioactivity profile [5]. DiPPh was not included in the same HTS panel due to limited data availability at the time, but subsequent NTP C. elegans studies found no effects on growth, development, feeding, or reproduction at tested concentrations for either DiPPh or PPH [6]. The absence of a serious eye irritation classification for DiPPh provides a differentiated occupational health profile.

eye irritation GHS classification occupational safety PPE requirements regulatory hazard banding

Optimal Procurement and Application Scenarios for (Methyl-2-phenoxyethoxy)propanol Based on Quantitative Differentiation Evidence


Low-VOC and VOC-Free Waterborne Architectural and Industrial Coatings in EU and China Markets

Formulators targeting EU Decorative Paints Directive (2010) or Chinese VOC compliance should select DiPPh (bp ~280 °C) over PPH (bp 241–243 °C) as the primary coalescent. DiPPh's boiling point exceeds the 250 °C regulatory VOC threshold, enabling finished coatings to be marketed as low-VOC or VOC-free without exemption claims [1]. Patent EP 3098270 A1 explicitly demonstrates the viability of DiPPh-rich coalescent residues (65–75% DiPPh) for vinyl acetate-based aqueous polymeric dispersions, establishing a direct industrial precedent for this application route [2]. Procurement specification should require a minimum DiPPh content of ≥65% to ensure consistent VOC compliance performance.

High-Temperature Metalworking Fluid Formulations Requiring Elevated Flash Point Safety Margins

DiPPh, with a closed-cup flash point of 149 °C, is the preferred choice over PPH (flash point 115–120 °C) for metalworking fluids used in high-temperature machining, rolling, and forming operations where localized heating may approach solvent flash points . The 29–34 °C higher flash point of DiPPh translates into a wider operational safety window and may reduce fire-risk insurance premiums for formulating facilities. Additionally, DiPPh's higher LogP (~1.86 vs. ~1.50 for PPH) enhances its partitioning into the oil phase of emulsion-type metalworking fluids, contributing to more stable emulsion formation and improved lubricity, as described in Dow's technical characterization of DiPPh as 'more hydrophobic than would be expected based simply on its molecular weight' [3].

Textile Dye Carrier and Printing Paste Applications Where Reduced Eye Irritation Hazard Is a Decisive Occupational Health Factor

In textile dyeing and printing operations where worker exposure to solvent vapors and mists is routine, DiPPh's favorable toxicological profile—specifically the absence of an H319 'serious eye irritation' classification compared to PPH's explicit H319 classification—provides a meaningful occupational health advantage [4][5]. The NTP C. elegans studies further confirm that neither DiPPh nor PPH produced developmental, feeding, or reproductive toxicity at tested concentrations, but the differential eye irritation hazard classification remains a key differentiator for workplace safety compliance [6]. Procurement for textile applications should verify that the DiPPh source does not contain residual PPH at levels that could trigger ocular irritation hazard labeling.

Specialty Cleaning Formulations Leveraging DiPPh's Balanced Hydrophobicity and Slow Evaporation for Streak-Free Degreasing

Dow has positioned DOWANOL™ DiPPh Glycol Ether specifically for cleaning applications where high degreasing performance with minimized streaking is required [7]. The combination of a LogP of ~1.86, low water solubility, and extremely slow evaporation rate (even slower than PPH's 0.002 relative to n-butyl acetate) makes DiPPh particularly effective in hard-surface cleaners, kitchen degreasers, and industrial wipes where extended wet-film contact time is needed for soil penetration without rapid solvent loss. Unlike PPH, which has higher water solubility (~15.1 g/L), DiPPh remains predominantly in the organic soil phase, enhancing grease-cutting efficiency. Procurement for cleaning formulations should consider DiPPh when formulation requirements specify non-VOC solvents with extended open times and streak-free drying, and should specify the technical purity range (e.g., ≥65% DiPPh) to ensure consistent cleaning performance [8].

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